An In-depth Technical Guide to 4-Pyrimidinamine, 2-(ethylthio)-: Synthesis, Properties, and Applications in Drug Discovery
An In-depth Technical Guide to 4-Pyrimidinamine, 2-(ethylthio)-: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of 2-Substituted Aminopyrimidines
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural and synthetic bioactive molecules, including nucleobases and a wide array of pharmaceuticals.[1][2] Among the vast landscape of pyrimidine derivatives, 2-substituted aminopyrimidines represent a particularly valuable class of compounds. Their unique electronic and structural features allow them to serve as versatile intermediates and key pharmacophores in the development of novel therapeutic agents.[3][4] This guide focuses on a specific, yet important, member of this family: 4-Pyrimidinamine, 2-(ethylthio)-, a molecule holding considerable potential for further exploration in drug discovery and development.
This technical guide provides a comprehensive overview of 4-Pyrimidinamine, 2-(ethylthio)-, including its chemical identity, physicochemical properties, a detailed plausible synthetic protocol, and a discussion of its potential applications, particularly in the context of modern drug development. Safety and handling considerations are also addressed to ensure its proper use in a laboratory setting.
Core Compound Identification
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Chemical Name: 4-Pyrimidinamine, 2-(ethylthio)-
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Synonyms: 2-(ethylthio)pyrimidin-4-amine
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CAS Number: 54308-63-3
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Molecular Formula: C₆H₉N₃S
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Molecular Weight: 155.22 g/mol
Physicochemical and Computed Properties
A thorough understanding of a compound's physicochemical properties is fundamental for its application in research and development, influencing factors from reaction kinetics to bioavailability. While experimental data for 4-Pyrimidinamine, 2-(ethylthio)- is not extensively published, the following table summarizes key computed properties that provide valuable insights into its molecular characteristics.
| Property | Value | Source |
| Molecular Weight | 155.22 g/mol | [1] |
| XLogP3 | 1.1 | [1] |
| Hydrogen Bond Donor Count | 1 | [1] |
| Hydrogen Bond Acceptor Count | 4 | [1] |
| Rotatable Bond Count | 2 | [1] |
| Topological Polar Surface Area | 77.1 Ų | [1] |
| Complexity | 99 | [1] |
| Exact Mass | 155.05171847 g/mol | [1] |
Note: The properties listed above are computationally derived and are intended to provide an approximation of the compound's characteristics. Experimental validation is recommended.
Synthesis and Reaction Chemistry
The synthesis of 2-thioalkyl-4-aminopyrimidines can be approached through several established routes in heterocyclic chemistry. A common and effective strategy involves the condensation of a suitable three-carbon precursor with an S-alkylisothiourea. This method offers a direct and often high-yielding pathway to the desired pyrimidine core.[5][6]
Plausible Synthetic Pathway
A logical and experimentally sound approach to synthesize 4-Pyrimidinamine, 2-(ethylthio)- involves a base-mediated condensation reaction. This protocol is based on well-established methods for the synthesis of similar pyrimidine derivatives.[5][6]
Caption: Plausible synthetic workflow for 4-Pyrimidinamine, 2-(ethylthio)-.
Detailed Experimental Protocol (Hypothetical)
This protocol describes a step-by-step methodology for the synthesis of 4-Pyrimidinamine, 2-(ethylthio)-, based on the general principles of pyrimidine synthesis.[5][6]
Materials:
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S-Ethylisothiourea hydrobromide
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Cyanoacetic acid or a suitable β-ketoester
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Sodium ethoxide (NaOEt)
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Anhydrous ethanol
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Diethyl ether
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Standard laboratory glassware and reflux apparatus
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Inert atmosphere (Nitrogen or Argon)
Procedure:
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Preparation of the Reaction Mixture: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, magnetic stirrer, and a nitrogen inlet, dissolve S-ethylisothiourea hydrobromide (1.1 equivalents) in anhydrous ethanol under an inert atmosphere.
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Addition of Base: To the stirred solution, add sodium ethoxide (2.2 equivalents) portion-wise, maintaining the temperature below 25 °C. Stir the resulting mixture for 30 minutes at room temperature.
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Addition of the Carbon Source: Slowly add a solution of cyanoacetic acid (1.0 equivalent) in anhydrous ethanol to the reaction mixture.
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Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
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Work-up and Isolation: After completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure. To the resulting residue, add water and extract with a suitable organic solvent (e.g., ethyl acetate).
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Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford pure 4-Pyrimidinamine, 2-(ethylthio)-.
Self-Validation: The identity and purity of the synthesized compound should be confirmed using standard analytical techniques, including ¹H NMR, ¹³C NMR, Mass Spectrometry, and Infrared Spectroscopy. The melting point of the purified product should also be determined and compared to any available literature values.
Applications in Drug Discovery
The pyrimidine core is a privileged scaffold in drug discovery due to its ability to engage in various biological interactions, including hydrogen bonding and π-π stacking.[3][4] The presence of an amino group at the 4-position and an ethylthio group at the 2-position of 4-Pyrimidinamine, 2-(ethylthio)- offers multiple points for further chemical modification, making it an attractive starting material for the synthesis of compound libraries for high-throughput screening.
The 2-aminopyrimidine motif is found in a number of clinically approved drugs and investigational agents, highlighting its therapeutic relevance.[3][4] Derivatives of this scaffold have shown a broad spectrum of biological activities, including:
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Anticancer Activity: Many pyrimidine derivatives are potent inhibitors of various kinases, which are key targets in oncology.[7] The 2-aminopyrimidine core can act as a hinge-binding motif in the ATP-binding pocket of many kinases.
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Antiviral and Antimicrobial Activity: The structural similarity of pyrimidines to nucleobases makes them excellent candidates for the development of antiviral and antimicrobial agents that interfere with nucleic acid synthesis or other essential metabolic pathways in pathogens.[4]
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Anti-inflammatory and Immunomodulatory Effects: Certain pyrimidine derivatives have been shown to modulate inflammatory pathways and immune responses, suggesting their potential use in treating autoimmune diseases and other inflammatory conditions.[4]
Caption: Role of the core compound in a drug discovery pipeline.
Safety and Handling
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Potential Hazards:
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Harmful if swallowed.
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Causes skin irritation.
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May cause an allergic skin reaction.
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Causes serious eye damage.
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May cause respiratory irritation.
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Handling Precautions:
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Handle in a well-ventilated area, preferably in a chemical fume hood.
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Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
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Avoid breathing dust, fumes, gas, mist, vapors, or spray.
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Wash hands thoroughly after handling.
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Store in a tightly closed container in a cool, dry place.
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In case of exposure, seek immediate medical attention and refer to the appropriate safety data sheet for detailed first-aid measures.
Conclusion
4-Pyrimidinamine, 2-(ethylthio)- is a valuable building block for medicinal chemistry and drug discovery. Its straightforward, plausible synthesis and the versatile reactivity of its functional groups make it an attractive starting point for the development of novel therapeutic agents targeting a wide range of diseases. While further experimental characterization of its physicochemical properties is warranted, the information presented in this guide provides a solid foundation for researchers and scientists to explore the full potential of this promising pyrimidine derivative.
References
- Voskoboynik, O. Yu., et al. (2017). Preparation and biological properties of 2-thio-containing pyrimidines and their condensed analogs. Chemistry of Heterocyclic Compounds, 53(3), 256–272.
- Chen, J., et al. (2024). One-pot synthesis of 4-pyrimidone-2-thioether through base/acid-mediated condensation of S-alkylisothiourea and β-ketoester. RSC Advances, 14(10), 5435-5439.
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PubChem. (n.d.). 2-(Methylthio)pyrimidin-4-amine. National Center for Biotechnology Information. Retrieved from [Link]
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National Institutes of Health. (2024). One-pot synthesis of 4-pyrimidone-2-thioether through base/acid-mediated condensation of S-alkylisothiourea and β-ketoester. Retrieved from [Link]
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PubChem. (n.d.). 2-(Methylthio)pyrimidin-4-amine - Safety and Hazards. National Center for Biotechnology Information. Retrieved from [Link]
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Angene Chemical. (n.d.). 4-pyrimidinamine, 2-(ethylthio)- | 54308-63-3. Retrieved from [Link]
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AccelaChem. (n.d.). 54308-63-3, 2-(ethylthio)pyrimidin-4-amine. Retrieved from [Link]
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National Institutes of Health. (2023). Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. Retrieved from [Link]
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ResearchGate. (2017). Preparation and biological properties of 2-thio-containing pyrimidines and their condensed analogs. Retrieved from [Link]
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ResearchGate. (2020). Reaction of 2-alkylthio-6-amino-pyrimidin-4(3H)-ones with ethyl bromopyruvate. Synthesis of furo-[2,3-d]pyrimidines and thieno[2,3-d]pyrimidines. Retrieved from [Link]
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MDPI. (2022). 2-Alkyl-Substituted-4-Amino-Thieno[2,3-d]Pyrimidines: Anti-Proliferative Properties to In Vitro Breast Cancer Models. Retrieved from [Link]
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National Institutes of Health. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Retrieved from [Link]
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